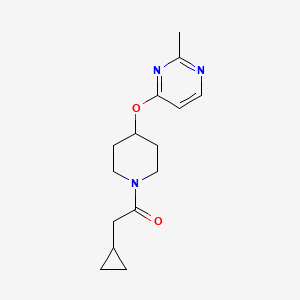

2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Description

2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.

Propriétés

IUPAC Name |

2-cyclopropyl-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-11-16-7-4-14(17-11)20-13-5-8-18(9-6-13)15(19)10-12-2-3-12/h4,7,12-13H,2-3,5-6,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYKFIRHQQMZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Piperidine Ring Formation: The piperidine ring can be synthesized via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.

Pyrimidine Ring Attachment: The 2-methylpyrimidine moiety is introduced through nucleophilic aromatic substitution reactions.

Final Coupling: The final step involves coupling the cyclopropyl and piperidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

Biology: Investigated for its potential effects on biological systems, particularly in cell signaling pathways.

Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Cyclopropyl-1-(4-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

- 2-Cyclopropyl-1-(4-(2-methylpyridin-4-yloxy)piperidin-1-yl)ethanone

Uniqueness

2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone stands out due to its specific structural features, such as the presence of the 2-methylpyrimidine moiety, which may confer unique biological activities and therapeutic potential compared to its analogs.

Activité Biologique

2-Cyclopropyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases linked to phosphate metabolism and vascular calcification. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its efficacy.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to an ethanone moiety, which is further substituted with a piperidine ring containing a pyrimidine derivative. Its structural formula can be represented as follows:

Where , , , and denote the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms.

Research indicates that this compound exerts its biological effects primarily through the inhibition of phosphate transporters such as PiT-1 and PiT-2. This inhibition is crucial for managing conditions like hyperphosphatemia and secondary hyperparathyroidism, which are often associated with chronic kidney disease (CKD) and vascular calcification .

Efficacy in Disease Models

In preclinical studies, the compound has demonstrated significant efficacy in various models:

- Chronic Kidney Disease : In animal models of CKD, treatment with this compound resulted in reduced serum phosphate levels and improved renal function markers.

- Vascular Calcification : The compound effectively suppressed ectopic calcification in vascular tissues, indicating its potential use in preventing cardiovascular complications associated with CKD .

Table 1: Efficacy of this compound in Preclinical Studies

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Hyperphosphatemia : A study involving patients with CKD showed that administration of this compound led to a significant decrease in serum phosphate levels over a 12-week period.

- Vascular Health : Another case study highlighted improvements in vascular health markers among patients treated with this compound, suggesting its role in mitigating vascular calcification risks associated with CKD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.